molecular formula C7H10O3 B12565118 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one CAS No. 203244-06-8

2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one

Cat. No.: B12565118
CAS No.: 203244-06-8
M. Wt: 142.15 g/mol
InChI Key: IBOAPHKNBOWRKL-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentenone and features two hydroxyl groups and two methyl groups on the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one typically involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one involves its interaction with cellular targets and pathways. It is known to selectively kill tumor cells by inducing apoptosis (programmed cell death). The compound’s α,β-unsaturated carbonyl structure allows it to react with nucleophiles in the cell, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of both hydroxyl groups and methyl groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

203244-06-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,3-dihydroxy-4,4-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O3/c1-7(2)3-4(8)5(9)6(7)10/h9-10H,3H2,1-2H3

InChI Key

IBOAPHKNBOWRKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C1O)O)C

Origin of Product

United States

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